4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid
Description
4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid (CAS RN 223127-47-7) is a benzoic acid derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position. Its molecular formula is C₁₃H₈F₃NO₂, with a molar mass of 267.20 g/mol. The compound exhibits a high melting point of 287.5–293.5°C, indicative of strong intermolecular interactions, likely due to hydrogen bonding from the carboxylic acid group and π-stacking from aromatic systems . It is commercially available at 95% purity and is frequently utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-5-6-11(17-7-10)8-1-3-9(4-2-8)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLUYPHZCSKJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627888 | |
| Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223127-47-7 | |
| Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
A widely reported route to 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid involves the oxidation of the corresponding aldehyde, 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde . This aldehyde can be synthesized via coupling reactions or Friedel-Crafts acylation derivatives of trifluoromethyl-substituted pyridine precursors.
- Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in aqueous or acidic media are commonly employed to convert the aldehyde group to the carboxylic acid with high yield and selectivity.
- Reaction conditions: Typically, the oxidation is carried out under reflux with controlled pH to avoid over-oxidation or degradation of the trifluoromethyl group.
- Outcome: The oxidation yields this compound as the major product with minimal side reactions.
Synthesis via Acid Chloride Intermediate
Another strategic approach involves the preparation of the acid chloride intermediate, 4-(5-Trifluoromethyl-pyridin-2-yl)benzoyl chloride , followed by hydrolysis to the acid.
- Preparation of acid chloride: The carboxylic acid precursor is treated with thionyl chloride (SOCl2) under reflux to form the acid chloride. This step is crucial for activating the carboxyl group for subsequent transformations.
- Hydrolysis: Controlled hydrolysis of the acid chloride under aqueous conditions yields the target benzoic acid.
- Advantages: This method allows for purification of the acid chloride intermediate, which can be isolated and characterized before conversion to the acid, improving overall purity and yield.
Direct Friedel-Crafts Acylation and Subsequent Functionalization
- Starting materials: 5-(Trifluoromethyl)pyridine-2-carboxylic acid or its derivatives.
- Friedel-Crafts acylation: Conversion of the carboxylic acid to an acid chloride followed by reaction with benzene or substituted benzene in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3).
- Post-acylation modifications: The resulting benzaldehyde or benzoyl derivatives can be further oxidized or reduced to achieve the desired acid functionality.
- Industrial relevance: This method is scalable and commonly used in industrial settings with optimization of temperature, solvent, and catalyst loading to maximize yield and minimize by-products.
Detailed Reaction Conditions and Data Table
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Aldehyde oxidation | KMnO4 (aq), reflux, controlled pH | High yield of this compound; minimal side reactions |
| Acid chloride formation | Thionyl chloride (SOCl2), reflux | Efficient conversion of acid to acid chloride; intermediate purified by recrystallization |
| Hydrolysis of acid chloride | Water or aqueous buffer, mild conditions | Clean conversion to carboxylic acid; avoids decomposition of trifluoromethyl group |
| Friedel-Crafts acylation | AlCl3 catalyst, benzene or substituted benzene, anhydrous conditions | Enables formation of benzaldehyde or benzoyl derivatives; scalable for industrial use |
Analytical and Characterization Insights
- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR are essential to confirm the presence and position of the trifluoromethyl group and aromatic protons. The electron-withdrawing CF3 group causes characteristic deshielding effects.
- IR Spectroscopy: The carboxylic acid group shows a strong C=O stretch around 1700 cm⁻¹, while the trifluoromethyl group exhibits C-F stretching vibrations near 1100–1300 cm⁻¹.
- Mass Spectrometry: Confirms molecular weight and purity; fragmentation patterns help verify the integrity of the trifluoromethyl and pyridine moieties.
Research Findings and Optimization Notes
- Catalyst and solvent-free grinding methods have been explored for analogous pyridine derivatives, showing potential for greener synthesis routes, though specific application to this compound requires further validation.
- Continuous flow reactors have been suggested for industrial scale-up of acid chloride formation and subsequent hydrolysis, improving reaction control and safety.
- Purification techniques such as recrystallization from ethanol or ethyl acetate and chromatographic methods are critical to obtain high-purity this compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) can facilitate reduction.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with altered functional groups.
Scientific Research Applications
Drug Development
The compound has been investigated as a potential scaffold for designing new therapeutic agents. Its ability to inhibit enzymes such as Janus kinase (JAK) and histone deacetylases (HDACs) positions it as a candidate for treating various diseases, including:
- Rheumatoid Arthritis : JAK inhibitors are known to modulate immune responses, offering therapeutic potential for autoimmune conditions.
- Cancer : The inhibition of HDACs is linked to cancer treatment strategies by altering gene expression related to cell proliferation and survival.
- Neurodegenerative Diseases : Preliminary studies suggest potential applications in treating conditions like Alzheimer's disease due to its effects on cellular pathways involved in neurodegeneration.
Enzyme Inhibition Studies
Research has shown that 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid can interact with various biological targets:
- Binding Affinity : Interaction studies indicate a strong binding affinity with JAK enzymes, which could lead to the development of selective inhibitors.
- Mechanistic Insights : Understanding the binding mechanisms can facilitate the design of more effective drugs with fewer side effects.
Material Sciences
The unique properties of this compound also extend into material sciences:
Polymer Chemistry
This compound can serve as a building block in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it useful in coatings and composites.
Organic Electronics
Due to its electronic properties, this compound may find applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to modify charge transport properties can lead to improved device performance.
Mechanism of Action
The mechanism of action of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .
Comparison with Similar Compounds
4-(3-(Trifluoromethyl)pyridin-2-yl)benzoic acid
- Molecular Formula: C₁₃H₈F₃NO₂ (identical to the target compound).
- CAS RN : 847446-88-2.
- Key Difference : The trifluoromethyl group is located at the 3-position of the pyridine ring instead of the 5-position.
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
- Molecular Formula: C₁₃H₈F₃NO₃.
- CAS RN : 773108-67-1.
- Key Difference : An ether linkage (oxygen bridge) connects the pyridine and benzoic acid moieties.
- Impact : The ether group increases molecular weight (283.21 g/mol) and may enhance solubility compared to the direct linkage in the target compound .
Substituent Variations on the Pyridine Ring
4-(5-Nitropyridin-2-yl)benzoic acid
- Molecular Formula : C₁₂H₈N₂O₄.
- CAS RN : 223127-49-7.
- Key Difference : A nitro group replaces the trifluoromethyl group.
- Comparison :
4-[5-(Morpholin-4-ylcarbonyl)pyridin-3-yl]benzoic acid
- Molecular Formula : C₁₈H₁₇N₂O₄ (estimated from ).
- Key Difference : A morpholine-carbonyl group is attached to the pyridine ring.
Ester Derivatives
4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester
- Molecular Formula: C₁₅H₁₂F₃NO₂.
- CAS RN : 1089330-74-4.
- Key Difference : The carboxylic acid is esterified to an ethyl group.
- Reactivity: Esters are less acidic and serve as prodrugs or intermediates in synthesis .
Heterocyclic Modifications
5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(1S)-1-phenylethoxy]benzoic acid
- Molecular Formula : C₂₂H₁₇FN₂O₄.
- CAS RN: Not provided.
- Key Difference : Incorporates a triazolopyridine heterocycle.
- Significance : The fused heterocycle enhances rigidity and may improve target selectivity in kinase inhibitors .
Data Tables
Table 1. Structural and Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | CAS RN | Melting Point (°C) | Molar Mass (g/mol) | Key Feature |
|---|---|---|---|---|---|
| 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | C₁₃H₈F₃NO₂ | 223127-47-7 | 287.5–293.5 | 267.20 | Trifluoromethyl at pyridine 5 |
| 4-(3-(Trifluoromethyl)pyridin-2-yl)benzoic acid | C₁₃H₈F₃NO₂ | 847446-88-2 | Not reported | 267.20 | Trifluoromethyl at pyridine 3 |
| 4-(5-Nitropyridin-2-yl)benzoic acid | C₁₂H₈N₂O₄ | 223127-49-9 | Not reported | 268.20 | Nitro substituent |
| 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester | C₁₅H₁₂F₃NO₂ | 1089330-74-4 | Not reported | 295.26 | Ethyl ester derivative |
Table 2. Functional Group Impact on Properties
| Functional Group | Example Compound | Effect on Properties |
|---|---|---|
| Trifluoromethyl | Target compound | Enhances metabolic stability, electron-withdrawing |
| Nitro | 4-(5-Nitropyridin-2-yl)benzoic acid | Increases acidity, higher reactivity in electrophilic substitutions |
| Ether linkage | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid | Improves solubility, alters electronic distribution |
| Morpholine-carbonyl | 4-[5-(Morpholin-4-ylcarbonyl)pyridin-3-yl]benzoic acid | Introduces hydrophilicity, potential for hydrogen bonding |
Biological Activity
4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid, also known by its CAS number 223127-47-7, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.
The molecular formula of this compound is C13H10F3N1O2, with a molecular weight of 273.22 g/mol. The presence of the trifluoromethyl group significantly alters its chemical behavior compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C13H10F3N1O2 |
| Molecular Weight | 273.22 g/mol |
| CAS Number | 223127-47-7 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes involved in disease processes.
- Anti-inflammatory Effects : Shows promise in reducing inflammation in various models.
Antimicrobial Activity
The compound has been tested for its antimicrobial properties against several bacterial strains. In vitro studies have demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis. The mechanism of action appears to involve inhibition of protein synthesis pathways, impacting nucleic acid and peptidoglycan production.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various derivatives of benzoic acid, including this compound. The results indicated that this compound outperformed several known antibiotics, showcasing its potential as a new antibacterial agent .
Enzyme Inhibition
Research has identified that this compound can act as an enzyme inhibitor. It has shown effectiveness against enzymes that are crucial in metabolic pathways associated with cancer and inflammatory diseases. The trifluoromethyl group is believed to enhance binding affinity to these targets, making it a valuable lead compound for drug development .
The proposed mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group increases the compound's lipophilicity, facilitating better membrane penetration and target interaction.
Comparative Analysis
When compared to similar compounds, such as 2-(5-(trifluoromethyl)pyridin-2-yl)benzoic acid and other trifluoromethyl-containing derivatives, this compound stands out due to its unique combination of functional groups that enhance both stability and biological activity .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| This compound | 15.625 - 125 | Antibacterial |
| 2-(5-(trifluoromethyl)pyridin-2-yl)benzoic acid | Varies | Antibacterial |
| Other Trifluoromethyl Derivatives | Higher than above | Varies |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
